molecular formula C19H22N2O3 B4525109 N-(3-methoxybenzyl)-4-(4-morpholinyl)benzamide

N-(3-methoxybenzyl)-4-(4-morpholinyl)benzamide

Cat. No.: B4525109
M. Wt: 326.4 g/mol
InChI Key: SQGILZMLTRPUNX-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradable Polymer Synthesis

Research has explored the synthesis of biodegradable polyesteramides incorporating functional groups derived from morpholine-2,5-dione derivatives. These polymers, developed through ring-opening copolymerization, exhibit potential in creating materials with specific chemical functionalities, useful in targeted drug delivery systems and biodegradable material applications (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).

Chemical Synthesis and Library Development

The chemical synthesis domain has explored the use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, demonstrating its utility in the multiparallel solution phase synthesis of substituted benzamidines. This research contributes to the development of synthetic methodologies for constructing chemical libraries, which are crucial for drug discovery and material science (C. Bailey, Emma L. Baker, Judy F Hayler, P. Kane, 1999).

Gastrokinetic Agents

A series of benzamide derivatives, including structures related to N-(3-methoxybenzyl)-4-(4-morpholinyl)benzamide, have been synthesized and evaluated for gastrokinetic activity. These studies have identified compounds with significant potential to enhance gastric emptying, providing a foundation for developing new treatments for gastrointestinal motility disorders (S. Kato, T. Morie, H. Harada, N. Yoshida, J. Matsumoto, 1992).

Carbonic Anhydrase Inhibitors

Research into aromatic sulfonamide inhibitors of carbonic anhydrases has identified compounds with significant inhibitory activity against several isoenzymes. These findings have implications for the treatment of diseases where carbonic anhydrase activity is a factor, such as glaucoma and edema (C. Supuran, A. Maresca, F. Gregáň, Milan Remko, 2013).

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-18-4-2-3-15(13-18)14-20-19(22)16-5-7-17(8-6-16)21-9-11-24-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGILZMLTRPUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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